(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
CAS No.: 2098016-28-3
Cat. No.: VC3146942
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098016-28-3 |
|---|---|
| Molecular Formula | C10H16N4O |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | [1-[1-(cyclopropylmethyl)azetidin-3-yl]triazol-4-yl]methanol |
| Standard InChI | InChI=1S/C10H16N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,8,10,15H,1-3,5-7H2 |
| Standard InChI Key | YSIOFCUEEDKXFF-UHFFFAOYSA-N |
| SMILES | C1CC1CN2CC(C2)N3C=C(N=N3)CO |
| Canonical SMILES | C1CC1CN2CC(C2)N3C=C(N=N3)CO |
Introduction
Structural Characterization and Physical Properties
Basic Molecular Information
(1-(1-(Cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol presents a unique molecular architecture composed of multiple functional groups. The compound contains a strained four-membered azetidine ring with a cyclopropylmethyl substituent on the nitrogen atom, connected to a 1,2,3-triazole ring bearing a hydroxymethyl group. Its fundamental physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of (1-(1-(Cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 222.29 g/mol |
| CAS Number | 2098118-15-9 |
| Physical State | Not specified in available data |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Flash Point | Not available |
This compound features a complex three-dimensional structure with multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the hydroxyl group can function as both a hydrogen bond donor and acceptor .
Structural Features
The structural complexity of (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol arises from the integration of three key structural elements:
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The azetidine ring: A four-membered nitrogen-containing heterocycle that introduces significant ring strain, similar to other azetidine derivatives described in pharmaceutical research.
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The 1,2,3-triazole moiety: A five-membered aromatic heterocycle containing three nitrogen atoms in sequence, which typically exhibits unique electronic properties and hydrogen-bonding capabilities.
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The hydroxymethyl group: Attached to the triazole ring at position 4, providing a site for potential hydrogen bonding and further chemical modifications.
The cyclopropylmethyl substituent on the azetidine nitrogen introduces additional structural complexity and likely impacts the compound's lipophilicity and membrane permeability, properties that are crucial for drug-like molecules .
Synthetic Approaches
Click Chemistry Approach
A key step in the synthesis would likely involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of click chemistry. This reaction is particularly suitable for forming 1,2,3-triazole rings with high regioselectivity. The synthetic approach might involve:
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Preparation of an azetidine-3-azide intermediate
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Cyclopropylmethylation of the azetidine nitrogen
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Click reaction with propargyl alcohol to form the triazole with hydroxymethyl functionality
This pathway is consistent with general synthetic procedures described for other azetidine-containing compounds that incorporate similar structural elements .
Reactivity and Chemical Properties
Functional Group Reactivity
The reactivity profile of (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is governed by its key functional groups:
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The hydroxymethyl group can participate in various transformations, including oxidation to aldehyde or carboxylic acid derivatives, esterification, and etherification.
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The triazole ring, being aromatic, exhibits stability toward many reaction conditions but can participate in certain substitution reactions and coordinate with metal ions.
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The azetidine nitrogen bearing the cyclopropylmethyl substituent is tertiary and thus has limited reactivity but may undergo quaternization or oxidative processes.
Based on analogous structures, this compound would likely be stable under physiological conditions but susceptible to enzymatic transformations, particularly at the hydroxymethyl position .
Analytical Characterization Methods
Chromatographic Analysis
Chromatographic methods suitable for analyzing this compound would likely include:
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High-Performance Liquid Chromatography (HPLC): Using reverse-phase conditions with UV detection at wavelengths where the triazole chromophore absorbs efficiently.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Offering both retention time information and mass spectral data for unambiguous identification.
Similar analytical approaches are commonly employed for structurally related compounds, as indicated in the literature for comparable heterocyclic systems .
Comparative Analysis with Related Compounds
Azetidine-Containing Compounds
The azetidine structural motif in (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol connects it to a broader family of azetidine-containing compounds with diverse properties and applications. Table 2 provides a comparative analysis of selected azetidine derivatives to highlight structural relationships and potential functional similarities.
Table 2: Comparative Analysis of Selected Azetidine Derivatives
This comparison highlights how structural modifications to the azetidine scaffold can potentially lead to diverse compounds with different physicochemical properties and biological activities.
Future Research Directions
Structure-Property Relationship Studies
Further investigation into (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol could focus on establishing clear structure-property relationships through:
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Systematic modification of the cyclopropylmethyl substituent to evaluate its impact on lipophilicity, membrane permeability, and potential biological activities.
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Exploration of derivatives with different substituents on the hydroxymethyl group to modulate hydrogen bonding capabilities and reactivity.
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Investigation of the conformational preferences of the molecule, particularly the orientation of the azetidine ring relative to the triazole moiety, which could influence binding to potential biological targets.
These studies would contribute to a more comprehensive understanding of this compound's properties and potential applications.
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